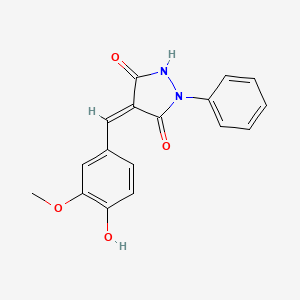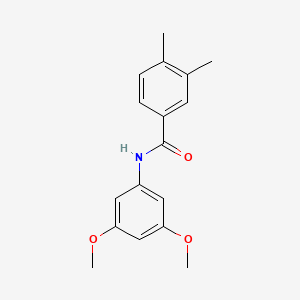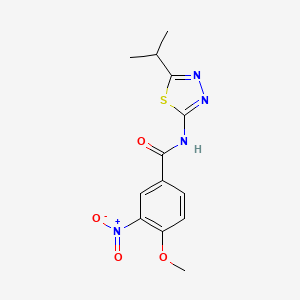![molecular formula C15H13ClN2O2 B5773525 N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5773525.png)
N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide, also known as CCMI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CCMI is a derivative of benzenecarboximidamide and has a molecular formula of C16H14ClN3O2.
Mécanisme D'action
N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide works by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. Specifically, it inhibits the activity of topoisomerase II, an enzyme that is necessary for DNA replication and cell division. By inhibiting this enzyme, this compound prevents cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, it has also been found to have anti-inflammatory and antioxidant properties. It has been shown to reduce the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide for lab experiments is its specificity. It targets a specific enzyme involved in cancer cell growth, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of future directions for research on N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide. One area of research is in the development of new cancer treatments based on this compound. Researchers are also exploring the potential of this compound in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, there is ongoing research into the mechanisms of action of this compound and its effects on various biological pathways.
Méthodes De Synthèse
N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide can be synthesized through a reaction between 4-methylbenzenecarboximidamide and 2-chlorobenzoyl chloride. The reaction takes place in the presence of a catalyst and an organic solvent. The resulting product is then purified through a series of filtration and crystallization steps. The yield of this compound is typically around 70-80%.
Applications De Recherche Scientifique
N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide has been studied for its potential applications in various fields of science. One of the main areas of research is in the field of cancer treatment. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10-6-8-11(9-7-10)14(17)18-20-15(19)12-4-2-3-5-13(12)16/h2-9H,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVXRZWXVOTLBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)C2=CC=CC=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=CC=C2Cl)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide](/img/structure/B5773457.png)
![1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5773474.png)

![4-[(4'-methyl-4-biphenylyl)sulfonyl]morpholine](/img/structure/B5773488.png)

![1-[(1H-1,2,4-triazol-3-ylthio)acetyl]azepane](/img/structure/B5773495.png)
![N-(2-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5773497.png)


![N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5773522.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]-N,N-diethylaniline](/img/structure/B5773527.png)

![3-(2-furyl)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5773548.png)
